molecular formula C20H35NO13 B8755932 Validamycin D CAS No. 148523-91-5

Validamycin D

Cat. No.: B8755932
CAS No.: 148523-91-5
M. Wt: 497.5 g/mol
InChI Key: DZOSEJASWWCMOA-UHFFFAOYSA-N
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Description

Validamycin D is a complex organic compound with the molecular formula C20H35NO13 This compound is known for its intricate structure, which includes multiple hydroxyl groups and a hexopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Validamycin D typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the cyclohexenylamine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of biocatalysts or enzymatic processes to achieve the desired stereochemistry and functional group placement. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Validamycin D can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, Validamycin D is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .

Biology

In biology, this compound is studied for its potential role in cellular processes and metabolic pathways. Its structure allows it to interact with various enzymes and proteins, making it a valuable tool for biochemical research .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases related to metabolic disorders or oxidative stress .

Industry

In industry, this compound is used in the development of new materials and products. Its unique structure and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and specialty chemicals .

Mechanism of Action

The mechanism of action of Validamycin D involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and function. This can lead to various biological effects, such as changes in metabolic pathways or cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a highly versatile compound with unique properties and applications .

Properties

CAS No.

148523-91-5

Molecular Formula

C20H35NO13

Molecular Weight

497.5 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2

InChI Key

DZOSEJASWWCMOA-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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